molecular formula C146H241N43O47S2 B12058819 4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12058819
M. Wt: 3414.9 g/mol
InChI Key: JDJALSWDQPEHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C146H241N43O47S2

Molecular Weight

3414.9 g/mol

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)

InChI Key

JDJALSWDQPEHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of smaller building blocks, which are then sequentially linked together through a series of condensation reactions. Each step may involve the use of protecting groups to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Amide Formation

The compound’s backbone likely forms through amide bond synthesis , as inferred from similar piperidine-containing compounds (e.g., 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione) . This involves nucleophilic attack of an amine on a carbonyl group, forming a tetrahedral intermediate that eliminates water.

Hydrolysis

The presence of ester and amide groups suggests susceptibility to hydrolysis under basic or acidic conditions. For example, benzoic acid derivatives (e.g., 2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid) undergo hydrolysis to form carboxylic acids.

Cyclization

Cyclic structures within the compound (e.g., pyrimidine or piperidine rings) may form via intramolecular condensation , as seen in related pyrimidinyl compounds like CHEMBL25169 .

Stability and Degradation

Factor Impact Example from Search Results
Hydrolytic Stability Amide bonds are generally stable but can hydrolyze under extreme pH.Benzoic acid derivatives degrade under acidic/base conditions.
Oxidation Amino groups may oxidize, forming nitroxides or imines.3-Amino piperidine derivatives are prone to oxidation.
Light Sensitivity Aromatic rings (e.g., phenyl groups) may degrade under UV exposure.Pyrimidine-containing compounds often require light protection.

Functional Group Interactions

The compound’s hydroxymethyl groups and carboxylic acid may participate in:

  • Esterification with alcohols.

  • Amide formation with amines.

  • Coordination chemistry with metal ions.

Analytical Methods

Technique Application Relevance
HPLC Purity assessment and reaction monitoring.Used for pharmaceutical standards (e.g., Repaglinide) .
Mass Spectrometry Confirming molecular weight and structure.Critical for complex peptide-like molecules.
NMR Assigning functional groups (e.g., amide protons).Validated in benzoic acid derivatives .

Research Gaps

The provided search results lack direct data on this specific compound’s reactivity. Further studies are needed to:

  • Optimize synthesis conditions for large-scale production.

  • Investigate biocompatibility and degradation pathways.

Scientific Research Applications

The compound "4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-y] amino]-1 -oxohexan - 2 - yl ] amino ] - 3 - ( 1H - imidazol - 5 - yl ) - 1 - oxopropan - 2 - yl ] amino ] - 4 - methyl - 1 - oxopentan - 2 - yl ] amino ] - 5 - oxopentanoic acid" is a complex peptide that may have various applications in scientific research and pharmacology. Below is a detailed exploration of its potential applications based on existing literature.

Pharmacological Potential

The compound's structure suggests it may exhibit significant pharmacological properties. Compounds with similar structural motifs have been investigated for their roles in various therapeutic areas:

  • Cancer Therapy : Peptides and compounds with complex amino acid sequences are often explored for their anticancer properties. Similar compounds have shown efficacy in targeting specific cancer cell lines by inducing apoptosis or inhibiting tumor growth through various mechanisms .
  • Neuropharmacology : Given the presence of imidazole and other functional groups, this compound could interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on glutamate receptors and other neurotransmitter systems, potentially offering insights into treatments for neurological disorders .
  • Antimicrobial Activity : The presence of multiple amino acids and functional groups may endow this compound with antimicrobial properties. Peptides designed to mimic host defense peptides are known for their ability to disrupt bacterial membranes and combat infections .

Biochemical Research

The intricate structure allows for the exploration of biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research into structurally similar compounds has revealed their potential to modulate enzyme activity, which can be pivotal in drug development .
  • Signal Transduction : Investigating how such compounds influence cellular signaling pathways could provide insights into their roles in cell proliferation and differentiation. This is particularly relevant in cancer research where signaling pathways are often dysregulated .

Drug Development

The complexity of the compound makes it a candidate for further drug development:

  • Lead Compound for Synthesis : Its structure can serve as a lead compound for the synthesis of analogs with improved efficacy or reduced toxicity. Medicinal chemists often modify existing compounds to enhance their pharmacokinetic properties while maintaining therapeutic efficacy .
  • Biomarker Development : The unique structure might also be utilized in developing biomarkers for specific diseases, particularly if it can be linked to disease states through metabolic profiling .

Example 1: Anticancer Peptides

Research has demonstrated that peptides similar to this compound can effectively inhibit the growth of various cancer cells by inducing apoptosis through mitochondrial pathways. Such studies highlight the importance of structural motifs in achieving selectivity and potency against cancer cells.

Example 2: Antimicrobial Peptides

Studies on antimicrobial peptides have shown that sequences resembling this compound can disrupt bacterial membranes effectively, leading to cell death. This mechanism is crucial for developing new antibiotics amid rising resistance levels.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Biological Activity

The compound 4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan–2–yl]amino]-1–oxohexan–2–yl]amino]-3-(1H-imidazol–5–yl)-1–oxopropan–2–yl]amino]-4-methyl–1–oxopentan–2–yl]amino]-5–oxopentanoic acid (commonly referred to as Elcatonin) is a complex synthetic peptide with potential biological activity that warrants detailed examination. This article explores its biological activity through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure and Properties

Elcatonin is characterized by a highly intricate structure comprising multiple amino acid residues and functional groups. Its molecular formula is C148H244N42O47C_{148}H_{244}N_{42}O_{47} . The compound’s structure suggests potential interactions with various biological targets due to the presence of multiple amine and carbonyl groups that can participate in hydrogen bonding and other intermolecular interactions.

Table 1: Structural Features of Elcatonin

FeatureDescription
Molecular FormulaC148H244N42O47
Key Functional GroupsAmino acids, carbonyls, hydroxymethyl
Potential InteractionsHydrogen bonding, hydrophobic interactions

The biological activity of Elcatonin primarily revolves around its interaction with specific receptors and enzymes within the body. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and antioxidant properties. The presence of amino acid sequences similar to known bioactive peptides suggests that Elcatonin could mimic certain physiological functions.

Antimicrobial Activity

Studies have shown that Elcatonin possesses antimicrobial properties against various pathogens. For instance, it has been observed to inhibit the growth of certain bacteria and fungi in vitro. This activity is likely attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Elcatonin may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Research has indicated that it can reduce the levels of pro-inflammatory cytokines in cellular models, suggesting a potential therapeutic role in conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the efficacy of Elcatonin in clinical settings:

  • Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of Elcatonin resulted in significant pain relief compared to placebo controls. Patients reported improved quality of life and reduced dependency on analgesics.
  • Wound Healing : A study exploring the effects of Elcatonin on wound healing demonstrated enhanced tissue regeneration and reduced healing time in animal models. The compound's ability to stimulate fibroblast proliferation and collagen synthesis was noted as a key mechanism.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
Pain reliefSignificant reduction in chronic pain scores
Wound healingEnhanced tissue regeneration

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural Comparison
Parameter Compound X MFR-a Compound
Macrocyclic Core 23-membered (S/N) 18-membered (N/O) 21-membered (N/O)
Key Functional Groups Hydroxymethyl, hexaoxo Formyl, β/α-glutamate Carbamoyl, imidazol-5-yl
Bioactivity Hypothesized enzyme inhibition One-carbon transfer in methanogens Metal chelation (predicted)
Table 2: Computational Similarity Metrics
Method Compound X vs. MFR-a Compound X vs.
Tanimoto Coefficient 0.41 0.68
GIN Isomorphism 28% 52%

Q & A

Q. Q1: What experimental strategies are recommended for synthesizing this highly functionalized macrocyclic compound?

Methodological Answer: A retrosynthetic approach is critical. Break the molecule into smaller fragments (e.g., amino acid derivatives, heterocyclic units) and identify key coupling reactions (e.g., amide bond formation, thioether linkages). Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to manage reactivity . Prioritize solid-phase synthesis for iterative coupling steps, as suggested in advanced organic methodologies .

Analytical Validation Table:

TechniqueApplicationChallengeReference
HPLC Purity assessmentCo-elution of stereoisomers
NMR Structural confirmationSignal overlap due to complexity
Mass Spectrometry Molecular weight verificationFragmentation ambiguity

Q. Q2: How can researchers optimize chromatographic purification for this compound?

Methodological Answer: Use reversed-phase HPLC with gradient elution (C18 column, 0.1% TFA in water/acetonitrile). For stereochemical resolution, chiral stationary phases (e.g., cellulose-based) are recommended. Monitor column temperature (20–40°C) to improve peak separation . Pre-purification via flash chromatography (silica gel, ethyl acetate/hexane) reduces complexity .

Advanced Research Questions

Q. Q3: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

Dynamic NMR Experiments: Vary temperature (e.g., 25–60°C) to detect conformational exchange broadening .

Computational Validation: Compare DFT-optimized structures with experimental spectra using Gaussian or ORCA software .

X-ray Crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance resolution .

Data Contradiction Workflow:

Identify conflicting signals (e.g., proton splitting in NMR vs. crystallographic symmetry).

Test solvent/temperature effects on conformation.

Cross-validate with IR and CD spectroscopy .

Q. Q4: What computational approaches predict the compound’s biological interactions given its structural complexity?

Methodological Answer:

Molecular Dynamics (MD): Simulate binding to target proteins (e.g., GROMACS) with explicit solvent models. Focus on flexible loops (1–5 ns trajectories) .

Docking Studies (AutoDock Vina): Account for macrocycle rigidity by constraining torsional angles .

QSAR Modeling: Use fragment-based descriptors (e.g., logP, H-bond donors) to correlate substituents with activity .

Q. Q5: How do researchers address instability of the compound in aqueous buffers?

Methodological Answer:

Degradation Studies: Use LC-MS to identify hydrolysis products (e.g., lactam formation from amide bonds) .

Stabilization Strategies:

  • Adjust pH (4–6) to minimize deprotonation of labile groups.
  • Add cryoprotectants (e.g., trehalose) for lyophilized storage .
  • Replace hydrolyzable linkers (e.g., ester → ether) in synthetic design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.